molecular formula C6HCl7N2O B169257 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine CAS No. 137161-13-8

2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine

Cat. No. B169257
M. Wt: 365.2 g/mol
InChI Key: DFIFTFZOMGXZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 347.4 g/mol. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is not fully understood. However, it is believed that the compound inhibits the growth of microorganisms by interfering with their metabolic pathways. It has also been suggested that the compound may act as a DNA intercalator, disrupting the replication and transcription of DNA.

Biochemical And Physiological Effects

Studies have shown that 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine has biochemical and physiological effects on various organisms. It has been shown to inhibit the growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus. The compound has also been shown to have antiproliferative effects on cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine in lab experiments is its high solubility in organic solvents. This makes it easier to dissolve and work with in the lab. However, the compound is also toxic and can be hazardous if not handled properly. It is important to follow proper safety protocols when working with this compound.

Future Directions

There are several future directions for research on 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine. One area of interest is the development of new compounds based on the structure of this compound that may have improved biological activity. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various organisms.
In conclusion, 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is a promising compound that has shown potential applications in scientific research. It has been synthesized using various methods and has been studied for its potential use as an antifungal, antibacterial, and antiproliferative agent. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.

Scientific Research Applications

2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine has shown potential applications in scientific research. It has been used as a building block for the synthesis of various compounds that have shown biological activity. The compound has been studied for its potential use as an antifungal and antibacterial agent. It has also been investigated for its potential use in the treatment of cancer and other diseases.

properties

CAS RN

137161-13-8

Product Name

2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine

Molecular Formula

C6HCl7N2O

Molecular Weight

365.2 g/mol

IUPAC Name

2-chloro-4-(trichloromethoxy)-6-(trichloromethyl)pyrimidine

InChI

InChI=1S/C6HCl7N2O/c7-4-14-2(5(8,9)10)1-3(15-4)16-6(11,12)13/h1H

InChI Key

DFIFTFZOMGXZSG-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1OC(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1=C(N=C(N=C1OC(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl

synonyms

2-chloro-4-trichloromethyl-6-trichloromethoxypyrimidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the gas chromatogram, the filtrate (113.8 g) consisted of 83% of the title compound, 4% of 2-chloro-4-dichloromethoxy-6-trichloromethylpyrimidine and 9% of 2,4-dichloro-6-trichloromethylpyrimidine. The total yield of the title compound was 87.6% of theory.
[Compound]
Name
filtrate
Quantity
113.8 g
Type
reactant
Reaction Step One
Name
2-chloro-4-dichloromethoxy-6-trichloromethylpyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

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